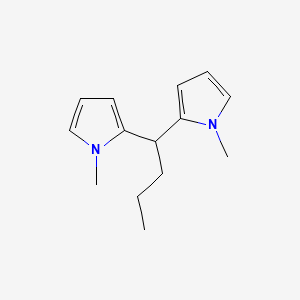
Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a carboxylate ester functional group. The compound also contains a methylamino group, which is a derivative of methylamine. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthoic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide. This amide is then reduced using a reducing agent like lithium aluminum hydride to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of dihydronaphthalene derivatives.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylated derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core.
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The methylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also interact with cellular membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Naphthalene-2-carboxylic acid: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.
2-(Methylamino)naphthalene: Lacks the carboxylate ester group, affecting its solubility and interaction with biological targets.
Methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate: Similar structure but with an amino group instead of a methylamino group, leading to different pharmacokinetic properties.
The unique combination of functional groups in methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-13(12(15)16-2)8-7-10-5-3-4-6-11(10)9-13/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPPEWGMYKYLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)




![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)





![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
